molecular formula C15H17N B2379183 2-(Naphthalen-1-ylmethyl)pyrrolidine CAS No. 82589-42-2

2-(Naphthalen-1-ylmethyl)pyrrolidine

Cat. No. B2379183
CAS RN: 82589-42-2
M. Wt: 211.308
InChI Key: NXMHVSMJEUHOPT-UHFFFAOYSA-N
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Description

2-(Naphthalen-1-ylmethyl)pyrrolidine is a chemical compound with the CAS Number: 121193-91-7 . It has a molecular weight of 197.28 . The compound is typically stored at room temperature and is available in an oil form .


Synthesis Analysis

The synthesis of pyrrolidine compounds, including 2-(Naphthalen-1-ylmethyl)pyrrolidine, can be achieved through various methods. One common approach involves ring construction from different cyclic or acyclic precursors . Another method involves the functionalization of preformed pyrrolidine rings . The specific synthesis process for 2-(Naphthalen-1-ylmethyl)pyrrolidine is not explicitly mentioned in the available resources.


Molecular Structure Analysis

The pyrrolidine ring in 2-(Naphthalen-1-ylmethyl)pyrrolidine is a five-membered nitrogen heterocycle . This structure allows for efficient exploration of the pharmacophore space due to sp3 hybridization . The non-planarity of the ring leads to increased three-dimensional (3D) coverage, a phenomenon called "pseudorotation" .


Physical And Chemical Properties Analysis

2-(Naphthalen-1-ylmethyl)pyrrolidine is an oil at room temperature . The compound has a molecular weight of 197.28 . More specific physical and chemical properties are not detailed in the available resources.

Scientific Research Applications

Organocatalyst in Asymmetric Michael Addition 2-(Naphthalen-1-ylmethyl)pyrrolidine derivatives have been utilized as effective organocatalysts. A study demonstrated that compounds like 3-(pyrrolidin-2-ylmethylamino)naphthalen-2-ol can catalyze asymmetric Michael addition reactions with good yield and excellent enantioselectivity (Cui Yan-fang, 2008).

Bidentate Ligand Synthesis The compound has been used in the synthesis of new bidentate ligands. An example is 2-(1-(naphthalen-2-ylmethyl)-1H-pyrazol-3-yl)pyridine (L2naph), which has a structure confirmed by X-ray crystallography, showing potential as a bidentate ligand (A. Najar, M. Ward, 2013).

Catalysis in Water This compound has been identified as a novel type of organocatalyst in water. It has shown high catalytic activity toward the asymmetric Michael reaction of cyclohexanone and nitroolefins, yielding products with high yields and enantiomeric excess (S. Syu, Tzu-Ting Kao, Wenwei Lin, 2010).

Modulation of P-Glycoprotein Naphthalene-1-yl analogues of 2-(Naphthalen-1-ylmethyl)pyrrolidine, such as (R)-2-[(2,3-dichlorophenoxy)methyl]-1-(naphthalen-1-ylmethyl)pyrrolidine, have been studied for their ability to modulate P-glycoprotein, an efflux pump involved in multidrug resistance in cancer treatments. These compounds demonstrate the importance of chiral properties for interacting with P-glycoprotein (A. Carocci et al., 2016).

Chemosensors for Metal Ions Derivatives of 2-(Naphthalen-1-ylmethyl)pyrrolidine have been developed as chemosensors for detecting metal ions. These compounds show remarkable selectivity and sensitivity, particularly for Cu2+ ions, and exhibit color changes upon complexation with specific metal ions (Prajkta Gosavi-Mirkute et al., 2017).

Fluorescent Sensors These compounds have also been used in the design and development of fluorescent sensors for the detection of explosive compounds like trinitrophenol in water. Their structure, incorporating aromatic bicyclic fused rings and pyridyl groups, allows for selective detection with high sensitivity (Gouri Chakraborty, S. Mandal, 2018).

Piezoelectric Properties The synthesis of certain derivatives like 1-[(2-hydroxyphenyl)(pyrrolidin-1-yl)-methyl]naphthalen-2-ol has led to the discovery of piezoelectric properties. These compounds have been found to be piezoelectrically active, which could have implications in materials science (Y. Zhang et al., 2010).

Selective Detection of Zinc Ions A naphthalene-based Schiff base chemosensor has been designed for the selective detection of Zn2+ ions. The fluorescence enhancement is significant upon the addition of Zn2+, demonstrating its potential as a sensitive detection tool (Kaitian Wu et al., 2014).

Safety and Hazards

The safety data sheet for pyrrolidine indicates that it is a combustible liquid that causes skin irritation and serious eye damage . It may also cause respiratory irritation and damage to organs through prolonged or repeated exposure . It is recommended to handle this compound with appropriate personal protective equipment and in a well-ventilated area .

Future Directions

Pyrrolidine compounds, including 2-(Naphthalen-1-ylmethyl)pyrrolidine, hold promise in the field of drug discovery due to their versatile scaffold and wide range of biological activities . Future research could focus on exploring the potential therapeutic applications of these compounds and optimizing their synthesis processes .

properties

IUPAC Name

2-(naphthalen-1-ylmethyl)pyrrolidine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H17N/c1-2-9-15-12(5-1)6-3-7-13(15)11-14-8-4-10-16-14/h1-3,5-7,9,14,16H,4,8,10-11H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NXMHVSMJEUHOPT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(NC1)CC2=CC=CC3=CC=CC=C32
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H17N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

211.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(Naphthalen-1-ylmethyl)pyrrolidine

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